3-(3-Acetylaminophenyl)phenol
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Overview
Description
3-(3-Acetylaminophenyl)phenol is an organic compound with the molecular formula C14H13NO2 It is characterized by the presence of a phenol group and an acetylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Acetylaminophenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is known for its mild, green, and highly efficient protocol .
Industrial Production Methods: Industrial production of phenolic compounds often involves nucleophilic aromatic substitution of aryl halides under extreme conditions. Another method includes the cumene process, where phenol and acetone are prepared from benzene and propylene via a mechanism involving radical intermediates .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Acetylaminophenyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Quinones can be reduced back to hydroquinones.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols makes the aromatic ring highly reactive towards electrophilic aromatic substitution reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride and other hydride donors.
Electrophilic Aromatic Substitution: Halogens (Cl2, Br2), nitric acid, sulfuric acid, and aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols
Scientific Research Applications
3-(3-Acetylaminophenyl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to its phenolic structure.
Medicine: Investigated for its antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Acetylaminophenyl)phenol involves its ability to act as an antioxidant. This is primarily due to its free radical scavenging and metal chelating properties. It also affects cell signaling pathways and gene expression, contributing to its biological activities . The compound can modulate pathways such as the nuclear erythroid factor 2 (Nrf2) and nuclear factor-kappa B (NF-kB), which are involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Phenol (C6H5OH): A simpler phenolic compound with similar antioxidant properties.
4-Hexylresorcinol (C12H18O2): A phenolic antiseptic with enhanced germicidal properties.
Paracetamol (C8H9NO2): An acetaminophen derivative with analgesic and antipyretic effects.
Uniqueness: 3-(3-Acetylaminophenyl)phenol is unique due to its specific structure, which combines the properties of both phenol and acetylaminophenyl groups
Properties
IUPAC Name |
N-[3-(3-hydroxyphenyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10(16)15-13-6-2-4-11(8-13)12-5-3-7-14(17)9-12/h2-9,17H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIOOMHXHHKPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683534 |
Source
|
Record name | N-(3'-Hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-48-8 |
Source
|
Record name | N-(3'-Hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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